REACTION_SMILES
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[CH2:8]([CH2:9][CH2:10][CH3:11])[Br:12].[CH3:13][SiH:14]([CH3:15])[N:16]([CH3:17])[Si:18]([CH3:19])([CH3:20])[CH3:21].[CH3:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[CH3:29][N:30]([CH3:31])[P:32](=[O:33])([N:34]([CH3:35])[CH3:36])[N:37]([CH3:38])[CH3:39].[O:40]=[C:41]1[c:42]2[c:43]([cH:44][cH:45][cH:46][cH:47]2)[S:48](=[O:49])(=[O:50])[NH:51]1.[SH:1][c:2]1[n:3][n:4][c:5]([CH3:7])[s:6]1>>[S:1]([c:2]1[n:3][n:4][c:5]([CH3:7])[s:6]1)[CH2:8][CH2:9][CH2:10][CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN([SiH](C)C)[Si](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)P(=O)(N(C)C)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NS(=O)(=O)c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nnc(S)s1
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Name
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Type
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product
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Smiles
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CCCCSc1nnc(C)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |